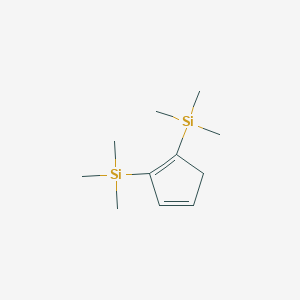
(Cyclopenta-1,3-diene-1,2-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)cyclopentadiene is an organosilicon compound with the chemical formula C11H22Si2. It is a colorless liquid that is used in the synthesis of various metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means that the positions of its atoms can change rapidly, making it a subject of study in gas phase NMR spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)cyclopentadiene is typically synthesized by reacting trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
This reaction is carried out under an inert atmosphere to prevent the reactants from reacting with moisture or oxygen in the air .
Industrial Production Methods
While specific industrial production methods for bis(trimethylsilyl)cyclopentadiene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl)cyclopentadiene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Diels-Alder Reactions: It reacts with dienophiles to form Diels-Alder adducts.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Dichloroketen: Reacts with bis(trimethylsilyl)cyclopentadiene to form specific adducts.
N-Phenylmaleimide: Used in Diels-Alder reactions with silylated methylcyclopentadienes.
Major Products
Diels-Alder Adducts: Formed from reactions with dienophiles.
Substituted Cyclopentadienes: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)cyclopentadiene has several applications in scientific research:
Chemistry: Used in the synthesis of metal cyclopentadienyl complexes, which are important in catalysis and materials science.
Biology: While not directly used in biological systems, its derivatives can be used in the study of biological processes.
Industry: Used in the production of advanced materials and as a precursor in various chemical syntheses.
Mecanismo De Acción
The mechanism of action of bis(trimethylsilyl)cyclopentadiene involves its ability to form stable complexes with metals. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable. This stability allows it to participate in various chemical reactions without decomposing .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Cyclopentadiene: Similar in structure but with only one trimethylsilyl group.
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar reactivity.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy
Uniqueness
Bis(trimethylsilyl)cyclopentadiene is unique due to its fluxional behavior and its ability to form stable complexes with metals. This makes it particularly useful in the synthesis of metal cyclopentadienyl complexes, which are important in various catalytic processes .
Propiedades
Número CAS |
32572-54-6 |
|---|---|
Fórmula molecular |
C11H22Si2 |
Peso molecular |
210.46 g/mol |
Nombre IUPAC |
trimethyl-(2-trimethylsilylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C11H22Si2/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3 |
Clave InChI |
HQLHTFLIBOBBPQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


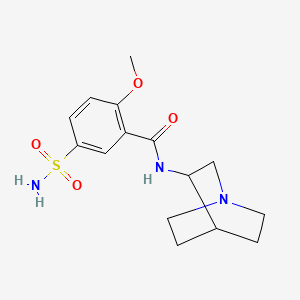

![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
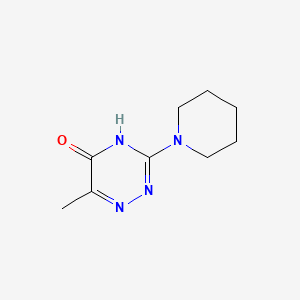
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
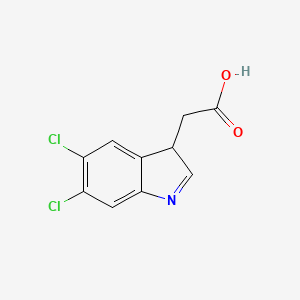
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
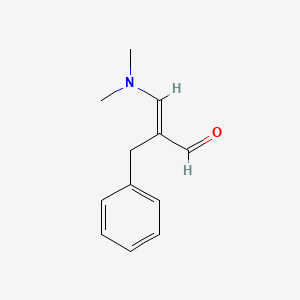
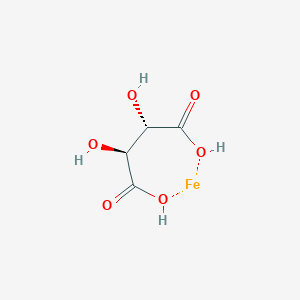

![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)

